Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-
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Overview
Description
N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that includes a cyclopropyl group, a thiophene ring, and an imidazo[1,2-a]pyrazine core. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyrazine core followed by the introduction of the cyclopropyl and thiophene groups. Common synthetic routes include:
Cyclization Reactions: The formation of the imidazo[1,2-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and thiophene groups can be achieved through substitution reactions using suitable reagents and catalysts
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives and thiophene-containing molecules. Examples include:
IMIDAZO[1,2-A]PYRIDINE: Known for its antimicrobial and anticancer properties.
THIOPHENE DERIVATIVES: Studied for their electronic and photophysical properties.
Uniqueness
N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the combination of its cyclopropyl, thiophene, and imidazo[1,2-a]pyrazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
825630-45-3 |
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Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
N-cyclopropyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4S/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16) |
InChI Key |
WADPLDNTGSIEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CSC=C4 |
Origin of Product |
United States |
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